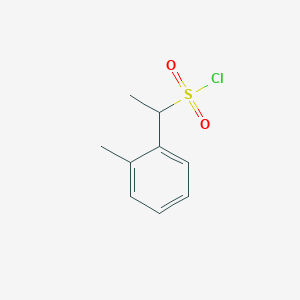
1-(O-tolyl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(O-tolyl)ethane-1-sulfonyl chloride is an organic compound with the chemical formula C9H11ClO2S and a molecular weight of 218.7 g/mol . It is a white crystalline solid with a pungent odor . This compound is a sulfonyl chloride derivative, which is widely used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
1-(O-tolyl)ethane-1-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 1-(O-tolyl)ethane with chlorosulfonic acid under controlled conditions . The reaction typically requires a catalyst, such as a Lewis acid like FeBr3, AlCl3, or ZnCl2 . Industrial production methods often involve large-scale reactions in specialized reactors to ensure safety and efficiency.
Analyse Des Réactions Chimiques
1-(O-tolyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include halogens (Cl2, Br2), acids (H2SO4), and bases (NaOH). Major products formed from these reactions include sulfonic acids, sulfonamides, and other sulfonyl derivatives .
Applications De Recherche Scientifique
1-(O-tolyl)ethane-1-sulfonyl chloride has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(O-tolyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles . This reactivity allows it to modify other molecules, making it a valuable tool in organic synthesis and chemical research .
Comparaison Avec Des Composés Similaires
1-(O-tolyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- Methanesulfonyl chloride (CH3SO2Cl)
- Benzenesulfonyl chloride (C6H5SO2Cl)
- Tosyl chloride (p-toluenesulfonyl chloride, C7H7SO2Cl)
Compared to these compounds, this compound offers unique reactivity due to the presence of the O-tolyl group, which can influence the electronic and steric properties of the molecule . This uniqueness makes it particularly useful in specific synthetic applications where other sulfonyl chlorides may not be as effective .
Propriétés
Formule moléculaire |
C9H11ClO2S |
|---|---|
Poids moléculaire |
218.70 g/mol |
Nom IUPAC |
1-(2-methylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6,8H,1-2H3 |
Clé InChI |
IVKDALWMBJQSDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


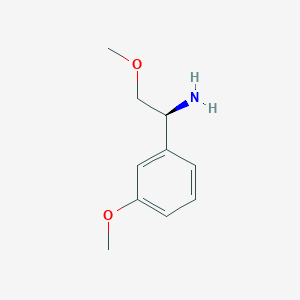


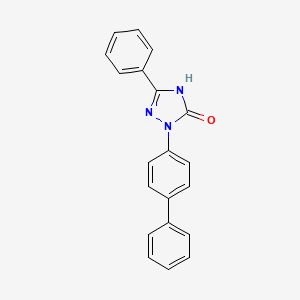
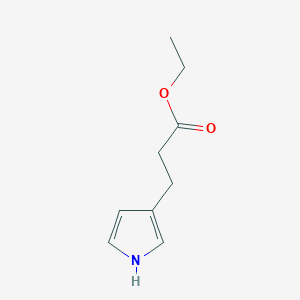
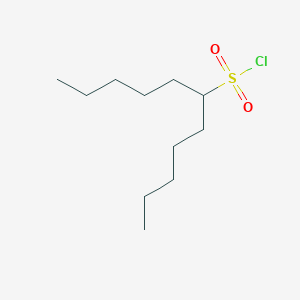
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)

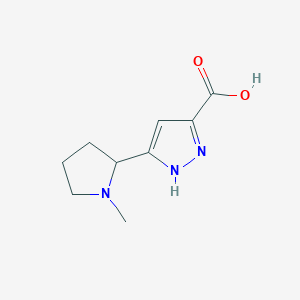
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)
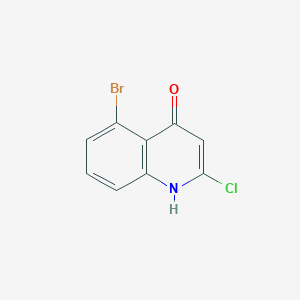
![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)
